molecular formula C12H15N3O3 B2976672 [3-Nitro-5-(piperidin-1-ylcarbonyl)phenyl]amine CAS No. 696631-19-3

[3-Nitro-5-(piperidin-1-ylcarbonyl)phenyl]amine

Cat. No.: B2976672
CAS No.: 696631-19-3
M. Wt: 249.27
InChI Key: MWGQCZCIGILNQR-UHFFFAOYSA-N
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Description

[3-Nitro-5-(piperidin-1-ylcarbonyl)phenyl]amine is a nitroaromatic compound featuring a piperidine-derived carbonyl group at the 5-position and an amine group at the 1-position of the benzene ring. The piperidin-1-ylcarbonyl moiety may enhance membrane permeability or target binding, as observed in structurally related kinase inhibitors .

Properties

IUPAC Name

(3-amino-5-nitrophenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c13-10-6-9(7-11(8-10)15(17)18)12(16)14-4-2-1-3-5-14/h6-8H,1-5,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGQCZCIGILNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route includes the nitration of 3-amino-5-(piperidin-1-ylcarbonyl)benzene under controlled conditions to introduce the nitro group at the desired position .

Industrial Production Methods

Industrial production methods for [3-Nitro-5-(piperidin-1-ylcarbonyl)phenyl]amine may involve large-scale nitration reactions followed by purification steps to ensure high purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

[3-Nitro-5-(piperidin-1-ylcarbonyl)phenyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[3-Nitro-5-(piperidin-1-ylcarbonyl)phenyl]amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-Nitro-5-(piperidin-1-ylcarbonyl)phenyl]amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine moiety may enhance the compound’s ability to interact with biological membranes and proteins, influencing its overall activity .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s piperidin-1-ylcarbonyl group allows for modular derivatization, akin to intermediates in SOS1 inhibitor synthesis .
  • Balanced Physicochemical Properties : Compared to CF₃-substituted analogs, the target compound’s lower LogP (estimated 2.1 vs. 3.4) suggests improved aqueous solubility, critical for oral bioavailability.
  • Unresolved Questions : Direct bioactivity data for the target compound are absent in available literature. Future studies should prioritize enzymatic assays (e.g., kinase panels) and ADMET profiling.

Biological Activity

The compound [3-Nitro-5-(piperidin-1-ylcarbonyl)phenyl]amine, also known as a piperidine derivative, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Enzyme Inhibition

Research indicates that this compound may inhibit various enzymes by binding to their active sites. The compound's structural features allow it to interact with specific molecular targets, modulating their activity. For instance, it may inhibit nitric oxide synthase (iNOS), which is crucial in inflammatory responses.

Receptor Binding

The compound also shows potential in receptor binding, affecting various signaling pathways. Its interactions can lead to modulation of receptor functions, potentially influencing physiological responses in biological systems.

Antimicrobial Activity

A study explored the antimicrobial properties of similar nitro-substituted compounds, highlighting the importance of the nitro group in enhancing activity against pathogens like Mycobacterium tuberculosis and Trypanosoma cruzi . The presence of the piperidine moiety is believed to contribute positively to the lipophilicity and overall bioactivity of the compound.

Cytotoxicity Studies

In vitro studies have shown that related compounds exhibit varying degrees of cytotoxicity against cancer cell lines. The structure-activity relationship (SAR) suggests that modifications in the piperidine ring and nitro group can significantly influence cytotoxic effects .

Table 1: Biological Activities of Related Compounds

Compound NameTarget Organism/Cell LineActivity LevelReference
3-Nitro-5-(piperidin-1-ylcarbonyl)phenylamineM. tuberculosisModerate
Nitroisoxazole DerivativeTrypanosoma cruziHigh
Piperazine Substituted CompoundVarious Cancer Cell LinesVaries (IC50 values)

Case Study 1: Inhibition of iNOS

A recent study demonstrated that compounds similar to this compound effectively inhibited iNOS activity, leading to reduced nitric oxide production in inflammatory models. This suggests a potential therapeutic application in managing inflammatory diseases .

Case Study 2: Antituberculosis Activity

Research focusing on nitro-substituted compounds indicated that certain derivatives exhibited significant antituberculosis activity. The presence of the nitro group was critical for generating reactive oxygen species (ROS), enhancing their trypanocidal effects .

Q & A

Q. What are the key synthetic strategies for preparing [3-Nitro-5-(piperidin-1-ylcarbonyl)phenyl]amine, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of a phenyl core. A plausible route includes:

Nitration : Introduce the nitro group at the meta position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.

Amide Coupling : React the intermediate with piperidine-1-carbonyl chloride via nucleophilic acyl substitution. This step may require a base (e.g., triethylamine) in anhydrous dichloromethane or DMF .

Reductive Amination : If the amine group is introduced post-synthesis, catalytic hydrogenation (H₂/Pd-C) or metal-free reductants (e.g., NaBH₄/Cu) can be used.

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC.
  • Adjust solvent polarity (e.g., switch from DCM to THF) to improve intermediate solubility .
  • Use kinetic studies to identify rate-limiting steps (e.g., nitro group reduction vs. amide coupling) .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • ¹H/¹³C NMR :
    • The nitro group deshields adjacent protons (δ ~8.5–9.0 ppm for aromatic protons).
    • Piperidinyl protons appear as a multiplet at δ ~1.5–3.0 ppm, with carbonyl carbons at ~165–170 ppm .
  • IR Spectroscopy : Confirm the nitro (asymmetric stretch ~1520 cm⁻¹) and amide carbonyl (C=O stretch ~1680 cm⁻¹) groups .
  • Mass Spectrometry (ESI-MS) : Look for molecular ion peaks matching the exact mass (e.g., [M+H]⁺ ≈ 290.1 g/mol).

Validation : Compare experimental data with computed spectra (e.g., PubChem or Gaussian simulations) .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro position, piperidine substitution) influence the compound’s biological activity or reactivity?

  • Nitro Group : Meta-substitution enhances electron-withdrawing effects, potentially improving binding to targets like enzymes or receptors. Ortho/para positions may sterically hinder interactions .
  • Piperidine Substitution : Replacing piperidine with azepane or morpholine alters steric bulk and hydrogen-bonding capacity. For example, morpholine derivatives may improve aqueous solubility but reduce lipophilicity .

Q. Methodology :

  • Perform SAR studies using analogues with systematic substitutions.
  • Use docking simulations (AutoDock Vina) to predict binding affinities to target proteins .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values) be resolved for this compound?

Common causes include:

  • Solubility Issues : Use co-solvents (DMSO/PEG) or formulate as nanoparticles to ensure uniform dispersion.
  • Metabolic Instability : Test metabolites (e.g., nitro-reduced intermediates) using LC-MS .
  • Assay Variability : Standardize protocols (e.g., ATP levels in cell viability assays) and include positive controls (e.g., doxorubicin for cytotoxicity) .

Example : If IC₅₀ varies across cell lines, validate target engagement via Western blotting or thermal shift assays .

Q. What computational tools are effective for predicting the compound’s physicochemical properties or reaction pathways?

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP, bioavailability, and toxicity.
  • Reactivity Pathways : DFT calculations (Gaussian 09) model nitro reduction energetics or amide hydrolysis .
  • Conformational Analysis : MD simulations (GROMACS) assess flexibility of the piperidine ring in solution .

Case Study : A conformationally rigid piperidine ring (via N-methylation) may enhance metabolic stability .

Q. How can synthetic byproducts or impurities be identified and mitigated during scale-up?

  • Byproduct Profiling : Use HPLC-MS to detect common impurities (e.g., unreacted nitro precursors or diastereomers).
  • Process Optimization :
    • Replace homogeneous catalysts (e.g., Pd-C) with immobilized variants to reduce metal leaching.
    • Implement flow chemistry for precise control of nitration exotherms .

Documentation : Maintain a detailed impurity database with retention times and MS fragmentation patterns .

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